molecular formula C31H32FN3O B4088046 [4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone

Cat. No.: B4088046
M. Wt: 481.6 g/mol
InChI Key: IAEWVEIJNVSSTO-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a tetracyclic core, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The tetracyclic core is then constructed via cyclization reactions, often under high-temperature conditions and in the presence of catalysts to ensure the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone is studied for its potential as a ligand in receptor binding assays. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known pharmacologically active molecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: A well-known antipsychotic with a similar piperazine core.

    Risperidone: Another antipsychotic with structural similarities.

    Quetiapine: Shares some structural features and is used in the treatment of psychiatric disorders.

Uniqueness

What sets [4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone apart is its unique tetracyclic structure, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32FN3O/c32-25-8-4-5-9-27(25)34-14-16-35(17-15-34)31(36)23-12-13-26-24(19-23)28-21-10-11-22(18-21)29(28)30(33-26)20-6-2-1-3-7-20/h1-9,12-13,19,21-22,28-30,33H,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEWVEIJNVSSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F)NC3C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(2-Fluorophenyl)piperazin-1-yl]-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone

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